molecular formula C18H15N3S B11430030 N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11430030
M. Wt: 305.4 g/mol
InChI Key: MTDBQKHCZNRESL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both a thiophene ring and an imidazo[1,2-a]pyridine core in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and a suitable thiophene derivative in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyridine core. Subsequent functionalization with a 2-methylphenyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield dihydroimidazo derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.

    Material Science: Utilization in the development of organic electronic materials due to its conjugated system.

    Chemical Biology: Probing cellular pathways and mechanisms through its bioactive properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene and imidazo[1,2-a]pyridine moieties allows for versatile binding interactions, potentially affecting various signaling pathways and biological processes.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
  • N-(2-methylphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine
  • N-(2-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Comparison: N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the thiophene ring at the 3-position of the imidazo[1,2-a]pyridine core. This structural feature can influence its electronic properties and biological activity, distinguishing it from similar compounds with different heterocyclic substitutions.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3S/c1-13-6-2-3-7-15(13)19-18-17(14-9-11-22-12-14)20-16-8-4-5-10-21(16)18/h2-12,19H,1H3

InChI Key

MTDBQKHCZNRESL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CSC=C4

Origin of Product

United States

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